molecular formula C18H24N2O3 B1666025 Amquinate CAS No. 17230-85-2

Amquinate

Cat. No.: B1666025
CAS No.: 17230-85-2
M. Wt: 316.4 g/mol
InChI Key: NMYCTBARPUAEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amquinate typically involves the reaction of quinoline derivatives with specific reagents under controlled conditions. One common method includes the reaction of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base to form the corresponding ester. This ester is then subjected to further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Amquinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Amquinate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.

    Biology: Studied for its antiparasitic activity and its effects on cellular processes.

    Medicine: Investigated for its potential use in treating parasitic infections and as a lead compound for developing new drugs.

    Industry: Utilized in the production of antiparasitic agents and other pharmaceuticals

Mechanism of Action

Amquinate exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine nucleotide synthesis. This inhibition disrupts DNA synthesis in parasites, leading to their death. The compound targets the mitochondrial respiration of the parasites, making it highly effective against various parasitic infections .

Comparison with Similar Compounds

Comparison: Amquinate is unique in its strong inhibition of dihydroorotate dehydrogenase, making it particularly effective against a broad range of parasites. While similar compounds like buquinolate and decoquinate also exhibit antiparasitic properties, this compound’s specific mechanism of action and its effectiveness in inhibiting DNA synthesis set it apart .

Properties

IUPAC Name

methyl 7-(diethylamino)-4-oxo-6-propyl-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-5-8-12-9-13-15(10-16(12)20(6-2)7-3)19-11-14(17(13)21)18(22)23-4/h9-11H,5-8H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYCTBARPUAEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1N(CC)CC)NC=C(C2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169253
Record name Amquinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17230-85-2
Record name Amquinate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017230852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMQUINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amquinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMQUINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21N28Z70CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amquinate
Reactant of Route 2
Amquinate
Reactant of Route 3
Amquinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Amquinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Amquinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Amquinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.